2H-[1,2'-Biquinoline]-2-thione 2H-[1,2'-Biquinoline]-2-thione
Brand Name: Vulcanchem
CAS No.: 92919-36-3
VCID: VC20592736
InChI: InChI=1S/C18H12N2S/c21-18-12-10-14-6-2-4-8-16(14)20(18)17-11-9-13-5-1-3-7-15(13)19-17/h1-12H
SMILES:
Molecular Formula: C18H12N2S
Molecular Weight: 288.4 g/mol

2H-[1,2'-Biquinoline]-2-thione

CAS No.: 92919-36-3

Cat. No.: VC20592736

Molecular Formula: C18H12N2S

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

2H-[1,2'-Biquinoline]-2-thione - 92919-36-3

Specification

CAS No. 92919-36-3
Molecular Formula C18H12N2S
Molecular Weight 288.4 g/mol
IUPAC Name 1-quinolin-2-ylquinoline-2-thione
Standard InChI InChI=1S/C18H12N2S/c21-18-12-10-14-6-2-4-8-16(14)20(18)17-11-9-13-5-1-3-7-15(13)19-17/h1-12H
Standard InChI Key DRJJBLONQAJBSC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)N3C(=S)C=CC4=CC=CC=C43

Introduction

2H-[1,2'-Biquinoline]-2-thione is a sulfur-containing heterocyclic compound derived from biquinoline frameworks. It features a thione group (-C=S) attached to the quinoline backbone, making it an interesting candidate for various chemical and biological applications. This compound belongs to the broader class of quinoline derivatives, which are known for their diverse reactivity and potential in medicinal chemistry.

Structural Characteristics

The molecular structure of 2H-[1,2'-Biquinoline]-2-thione is characterized by:

  • Two fused quinoline rings connected via a single bond.

  • A thione functional group (-C=S) located at the second position of the biquinoline framework.

  • Its planar aromatic structure contributes to its stability and electronic properties, which are essential for its reactivity.

Synthesis Pathways

The synthesis of 2H-[1,2'-Biquinoline]-2-thione typically involves:

  • Thiation of Quinoline Precursors: A common method includes the reaction of quinoline derivatives with thiating agents like phosphorus pentasulfide (P4S10) or Lawesson’s reagent.

  • Cyclization Reactions: Starting from appropriate precursors such as 1,2-diaminoquinolines, cyclization in the presence of sulfur sources leads to the formation of the thione group.

These methods require precise conditions such as controlled temperatures and solvents (e.g., chloroform or ethanol) to ensure high yields and purity.

Applications in Medicinal Chemistry

Quinoline derivatives, including 2H-[1,2'-Biquinoline]-2-thione, exhibit significant biological activity due to their interaction with biological targets. Key applications include:

  • Anticancer Activity: Studies have demonstrated that thione-containing quinolines can inhibit cancer cell proliferation by interacting with DNA or proteins involved in cell replication.

  • Antimicrobial Properties: The sulfur moiety enhances its ability to disrupt bacterial and fungal cell walls.

  • Enzyme Inhibition: The compound can act as an inhibitor for enzymes requiring thiol groups for activity.

Mechanistic Insights

The biological activity of 2H-[1,2'-Biquinoline]-2-thione is often attributed to:

  • Its ability to chelate metal ions due to nitrogen and sulfur atoms.

  • The electrophilic nature of the thione group, which facilitates covalent bonding with nucleophiles in biological systems.

Research Findings

Recent studies have highlighted:

  • Structure-Activity Relationships (SAR): Modifications at specific positions on the biquinoline scaffold can enhance biological activity.

  • Pharmacokinetics: The compound exhibits moderate bioavailability and good metabolic stability.

  • Toxicity Profile: Preliminary data suggest low toxicity at therapeutic doses.

Challenges and Future Directions

While promising, challenges remain in optimizing the synthesis and enhancing the selectivity of 2H-[1,2'-Biquinoline]-2-thione for specific targets. Future research could focus on:

  • Developing derivatives with improved solubility and bioavailability.

  • Exploring its potential in photodynamic therapy due to its aromatic structure.

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